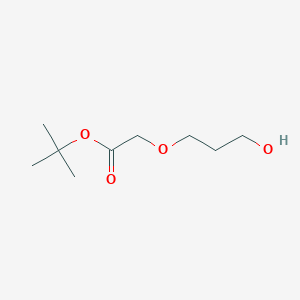
2-chloro-5-(4-chlorophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (2C5C1O) is a heterocyclic compound with a five-membered ring structure containing two chlorine atoms, one oxygen atom, and a phenyl group. 2C5C1O is a versatile compound with numerous applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also a useful building block for the synthesis of other compounds.
Applications De Recherche Scientifique
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has numerous applications in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science. This compound is also used as a ligand in the synthesis of complexes and as a substrate in the synthesis of polymers. In addition, this compound is used in the synthesis of organometallic compounds, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is complex. When this compound is exposed to a base, it undergoes a nucleophilic substitution reaction to form an acylium ion. This acylium ion then reacts with an amine to form an amide. The amide then undergoes a dehydration reaction to form an imine, which can then react with a nucleophile to form a new compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant, anticonvulsant, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and non-carcinogenic, making it safe to use in lab experiments. However, this compound is not very soluble in water, and it is not very stable in acidic or basic solutions.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-(4-chlorophenyl)-1,3-oxazole. One potential direction is to investigate its potential therapeutic applications, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Another potential direction is to investigate its potential as a substrate for the synthesis of polymers and organometallic compounds. Additionally, research could be conducted to investigate the effects of this compound on other biochemical and physiological processes, such as its effects on inflammation and cancer. Finally, research could be conducted to investigate the potential uses of this compound in materials science and other industries.
Méthodes De Synthèse
2-chloro-5-(4-chlorophenyl)-1,3-oxazole can be synthesized through a variety of methods, including the direct synthesis from the starting materials and the synthesis from intermediates. The direct synthesis method involves the reaction of 4-chlorophenol and 2-chloroacetyl chloride in the presence of an acid catalyst. The intermediates synthesis method involves the reaction of 4-chlorophenol, 2-chloroacetyl chloride, and dimethylformamide in the presence of an acid catalyst. The yield of this compound is usually high in both methods.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate, which is then chlorinated with thionyl chloride to form 2-chloro-5-(4-chlorophenyl)-1,3-oxazole.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "ethyl oxalyl chloride", "thionyl chloride" ], "Reaction": [ "4-chlorobenzoyl chloride + 2-amino-2-methyl-1-propanol → 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone", "4-chlorophenyl-2-hydroxy-2-methyl-1-propanone + ethyl oxalyl chloride → ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate", "ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate + thionyl chloride → 2-chloro-5-(4-chlorophenyl)-1,3-oxazole" ] } | |
Numéro CAS |
1240282-86-3 |
Formule moléculaire |
C9H5Cl2NO |
Poids moléculaire |
214 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



